molecular formula C16H26N6O2 B2866474 8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 672893-97-9

8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2866474
CAS No.: 672893-97-9
M. Wt: 334.424
InChI Key: JDWBJVNHTNAFGL-UHFFFAOYSA-N
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Description

The compound 8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione belongs to the purine-dione family, characterized by a bicyclic purine core modified with substituents at the 3-, 7-, and 8-positions. The 8-position amine group (with a diethylaminoethyl chain) and the 7-position 2-methylallyl group are critical functional moieties that distinguish it from related compounds.

Properties

IUPAC Name

8-[2-(diethylamino)ethylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O2/c1-6-21(7-2)9-8-17-15-18-13-12(22(15)10-11(3)4)14(23)19-16(24)20(13)5/h3,6-10H2,1-2,4-5H3,(H,17,18)(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWBJVNHTNAFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C20H28N6O2C_{20}H_{28}N_{6}O_{2}. Its structure includes a purine core with several substituents that may influence its biological activity. The following table summarizes key structural information:

PropertyValue
Molecular FormulaC20H28N6O2C_{20}H_{28}N_{6}O_{2}
SMILESCCN(CC)CCNC1=NC2=C(N1CC3=CC=CC=C3C)C(=O)NC(=O)N2C
InChIInChI=1S/C20H28N6O2/c1-5-25(6-2)...
InChIKeyHYFVCVJEVQGJMZ-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, its structural similarities to known pharmacologically active compounds suggest potential therapeutic applications. The following sections summarize findings from available studies.

Pharmacological Potential

  • Anticancer Activity : Purine derivatives are often studied for their anticancer properties. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, studies on other purine analogs have indicated mechanisms involving inhibition of DNA synthesis and interference with cellular signaling pathways.
  • Neuroprotective Effects : Some purine derivatives exhibit neuroprotective properties, potentially through adenosine receptor modulation. This could suggest that this compound may have similar effects, warranting further investigation into its neuropharmacological profile.
  • Cardiovascular Implications : Research on related compounds indicates potential benefits in cardiovascular health, particularly in modulating vascular tone and myocardial protection during ischemic events.

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility: The diethylaminoethyl group (tertiary amine) in the target compound likely improves water solubility via protonation at physiological pH, similar to dimethylaminoethyl analogues . This contrasts with hydroxyethylamino derivatives (e.g., ), which rely on hydrogen bonding for solubility. Arylalkyl substituents (e.g., naphthylmethyl in ) reduce solubility due to increased hydrophobicity.
  • Spectroscopic Features :

    • IR spectra of analogues show characteristic C=O stretches near 1697 cm⁻¹ and N-H stretches at ~3344 cm⁻¹ .
    • Mass spectra (e.g., m/z 169, 149 in ) align with fragmentation patterns of purine-diones.

Notes

Synthetic Optimization: The diethylaminoethyl group’s basicity may necessitate pH-controlled conditions to avoid side reactions.

Regulatory Considerations : Structural similarities to linagliptin impurities (e.g., ) emphasize the need for rigorous purity profiling in pharmaceutical applications.

This analysis synthesizes data from diverse sources to contextualize the target compound within the broader purine-dione landscape, highlighting key trends in synthesis, properties, and bioactivity.

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